molecular formula C5H6K2O7 B12072012 L-Arabinaric acid dipotassium salt

L-Arabinaric acid dipotassium salt

Cat. No.: B12072012
M. Wt: 256.29 g/mol
InChI Key: WNTXLGRNHLBLIA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arabinaric acid dipotassium salt is a compound with the molecular formula C5H6K2O7 and a molecular weight of 256.29 g/mol. It is a salt derived from L-Arabinaric acid, which is a dicarboxylic aldaric acid. This compound is significant in various scientific research fields, particularly in studying drug-resistant microbial invasions and the proliferation of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arabinaric acid dipotassium salt can be synthesized by the oxidation of L-Arabinose using warm nitric acid (HNO3) to form L-Arabinaric acid. The resulting L-Arabinaric acid is then reacted with potassium hydroxide (KOH) to form the dipotassium salt .

Industrial Production Methods

The industrial production of this compound involves large-scale oxidation of L-Arabinose followed by neutralization with potassium hydroxide. The reaction mixture is then purified through crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

L-Arabinaric acid dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other derivatives.

    Reduction: It can be reduced to form L-Arabinose.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Nitric acid (HNO3) is commonly used for oxidation.

    Reduction: Sodium borohydride (NaBH4) is used for reduction reactions.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Further oxidized derivatives of L-Arabinaric acid.

    Reduction: L-Arabinose.

    Substitution: Halogenated derivatives of L-Arabinaric acid.

Scientific Research Applications

L-Arabinaric acid dipotassium salt has several scientific research applications:

    Chemistry: Used in the synthesis of polyhydroxypolyamides and other stereoisomeric pentaric acids.

    Biology: Studied for its role in drug-resistant microbial invasions.

    Medicine: Investigated for its potential in treating malignant cell proliferation.

    Industry: Utilized in the removal of heavy metals from aqueous solutions through the formation of coordination polymers.

Mechanism of Action

The mechanism of action of L-Arabinaric acid dipotassium salt involves its ability to chelate metal ions. The compound forms coordination complexes with metal ions, which can be used to remove heavy metals from solutions. This chelation process involves the binding of metal ions to the carboxyl and hydroxyl groups of the compound .

Comparison with Similar Compounds

Similar Compounds

    D-Arabinaric acid dipotassium salt: Similar in structure but differs in the stereochemistry of the molecule.

    L-Lyxaric acid dipotassium salt: Another stereoisomer with different spatial arrangement of atoms.

Uniqueness

L-Arabinaric acid dipotassium salt is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. This uniqueness makes it particularly useful in specific scientific applications, such as the synthesis of stereoisomeric compounds and the removal of heavy metals .

Properties

Molecular Formula

C5H6K2O7

Molecular Weight

256.29 g/mol

IUPAC Name

dipotassium;2,3,4-trihydroxypentanedioate

InChI

InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

WNTXLGRNHLBLIA-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.